molecular formula C13H22O2 B14626566 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene CAS No. 57428-10-1

3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B14626566
CAS No.: 57428-10-1
M. Wt: 210.31 g/mol
InChI Key: GVVZNCNOUCVBFN-UHFFFAOYSA-N
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Description

3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene is an organic compound with a unique structure that combines a cyclohexene ring with a diethoxypropene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene typically involves the reaction of cyclohexene with 3,3-diethoxyprop-1-ene under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is generally carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The diethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block, participating in reactions that form new carbon-carbon or carbon-heteroatom bonds. The diethoxy group can undergo hydrolysis to form reactive intermediates that further react with other compounds.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethoxyprop-1-ene: A simpler compound with similar reactivity but lacking the cyclohexene ring.

    Cyclohexene: A basic structure without the diethoxypropene side chain.

    Cyclohexenone: An oxidized form of cyclohexene with different reactivity.

Uniqueness

3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-ene is unique due to its combination of a cyclohexene ring and a diethoxypropene side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and other applications.

Properties

CAS No.

57428-10-1

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

3-(3,3-diethoxyprop-1-en-2-yl)cyclohexene

InChI

InChI=1S/C13H22O2/c1-4-14-13(15-5-2)11(3)12-9-7-6-8-10-12/h7,9,12-13H,3-6,8,10H2,1-2H3

InChI Key

GVVZNCNOUCVBFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=C)C1CCCC=C1)OCC

Origin of Product

United States

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